Aminacrine undecylate Aminacrine undecylate Aminacrine undecylate is a fluorescent anti-infective dye. It is used as a topical antiseptic and mutagen due to its interaction with DNA. It is also used as an intracellular pH indicator.
Brand Name: Vulcanchem
CAS No.: 17162-18-4
VCID: VC0518497
InChI: 1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13)
SMILES: CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N
Molecular Formula: C24H32N2O2
Molecular Weight: 380.53

Aminacrine undecylate

CAS No.: 17162-18-4

Cat. No.: VC0518497

Molecular Formula: C24H32N2O2

Molecular Weight: 380.53

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminacrine undecylate - 17162-18-4

Specification

CAS No. 17162-18-4
Molecular Formula C24H32N2O2
Molecular Weight 380.53
IUPAC Name acridin-9-amine undecanoate
Standard InChI 1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13)
Standard InChI Key IUUJXUYYPDJKHL-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Aminacrine undecylate is a salt formed between acridin-9-amine (aminacrine) and undecanoic acid. The compound has the molecular formula C24H32N2O2 and a molecular weight of 380.5 g/mol . It is registered with the CAS number 17162-18-4 and is also identified by the UNII code 84ZI45DX9L . This compound represents a specific derivative of aminacrine, which itself is a member of the aminoacridine class of compounds known for their DNA-binding properties.

Molecular Structure

The structure of aminacrine undecylate consists of two distinct components:

  • Acridin-9-amine component (C13H10N2): A tricyclic aromatic structure with an amino group at position 9

  • Undecanoic acid component (C11H22O2): A medium-chain fatty acid with 11 carbon atoms

The chemical structure can be represented by the SMILES notation: CCCCCCCCCCC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Aminacrine Undecylate

PropertyValue
Molecular FormulaC24H32N2O2
Molecular Weight380.5 g/mol
CAS Number17162-18-4
UNII Code84ZI45DX9L
InChIKeyIUUJXUYYPDJKHL-UHFFFAOYSA-N
Physical StateNot directly reported in available sources
SolubilityExpected to have amphiphilic properties due to its structure
Melting PointNot directly reported in available sources
Chemical ClassificationAcridine derivative; Salt of aminacrine and undecanoic acid

Historical Context and Development

The development of aminacrine undecylate builds upon the historical significance of aminacridines in pharmaceutical research. Aminacrine, the parent compound, has been known and studied for decades for its various biological activities. The specific undecylate salt formulation likely represents an effort to modify the pharmacokinetic and pharmacodynamic properties of aminacrine.

Related Compounds and Derivatives

Aminacrine undecylate belongs to a broader family of aminoacridine compounds. The parent compound, aminacrine (9-aminoacridine), has been extensively studied and has demonstrated various biological activities including antimicrobial, mutagenic, and DNA-binding properties . Other related compounds include:

  • Aminacrine hydrochloride: Another salt form of aminacrine mentioned in pharmaceutical contexts

  • Various other acridine derivatives that have been explored for antimicrobial, antitumor, and antiviral activities

Biological Activity and Mechanism of Action

The biological activity of aminacrine undecylate likely derives from the aminacrine component, which has well-documented interactions with nucleic acids, particularly DNA.

DNA Binding Properties

Aminacrine has long been recognized as a potent frameshift mutagen in viruses and bacteria . This activity is attributed to its ability to intercalate between base pairs in DNA, which can lead to reading frame shifts during DNA replication or transcription. The planar tricyclic structure of the acridine ring system allows it to insert between adjacent base pairs in the DNA double helix.

Antimicrobial Activity

Aminacrine compounds generally demonstrate antimicrobial properties, functioning as topical antiseptics . The mechanism likely involves:

  • Disruption of microbial DNA function through intercalation

  • Possible membrane-disruptive effects due to the amphiphilic nature of the compound

  • Interference with essential microbial enzymes that interact with DNA

Therapeutic Applications and Clinical Use

The therapeutic applications of aminacrine undecylate appear to focus primarily on topical use, leveraging its antimicrobial properties.

Antifungal Applications

Evidence suggests that aminacrine has been used as an antifungal agent, with a product named AKRINOL mentioned in association with such applications . The undecylate salt formulation may provide advantages for topical antifungal applications, potentially enhancing tissue penetration or prolonging local activity.

Antimicrobial Use

As with other aminoacridine compounds, aminacrine undecylate likely possesses broad antimicrobial activity suitable for topical antiseptic applications. The compound would be expected to be effective against a range of bacteria and possibly certain fungi and viruses.

Dosage and Administration

Table 2: Reported Dosage Information for Aminacrine Preparations

FormulationRouteDoseFrequencyIndication
AminacrineVaginal14 mgTwice dailyNot specified

Pharmacokinetics and Metabolism

Absorption and Distribution

As a salt of aminacrine with undecanoic acid, the compound likely demonstrates different absorption characteristics compared to free aminacrine. The undecylate component may:

  • Enhance lipophilicity, potentially increasing penetration through biological membranes

  • Affect the dissolution rate and solubility profile of the compound

  • Potentially form micelle-like structures in aqueous environments due to its amphiphilic nature

Metabolism and Elimination

The metabolic pathways for aminacrine undecylate would likely involve:

  • Potential dissociation of the salt in biological fluids

  • Metabolism of the aminacrine component through phase I and II biotransformation pathways

  • Metabolism of the undecanoic acid component through fatty acid metabolic pathways

Analytical Methods and Detection

Spectroscopic Methods

Aminacrine compounds have distinctive spectroscopic properties that can be utilized for their detection and quantification. The aromatic ring system of aminacrine typically produces characteristic UV-visible absorption spectra, and the compound may also demonstrate fluorescent properties useful for analytical purposes.

Mass Spectrometry Applications

Aminacrine has been noted for its utility as a matrix for negative mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This suggests that the compound has specific properties that make it valuable in certain analytical chemistry applications, beyond its pharmaceutical uses.

Research Applications and Future Directions

Antiviral Investigations

Some research has explored the anti-retroviral activity of aminoacridine compounds . Given the DNA-binding properties of these molecules, further investigation into their potential as antiviral agents represents a possible direction for future research with aminacrine undecylate.

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